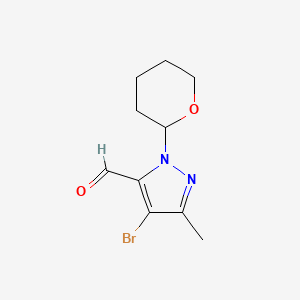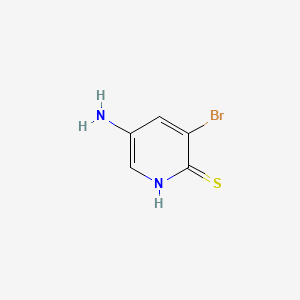![molecular formula C16H16BrNO2 B581745 Benzyl N-[1-(4-bromophenyl)ethyl]carbamate CAS No. 1400644-50-9](/img/structure/B581745.png)
Benzyl N-[1-(4-bromophenyl)ethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl N-[1-(4-bromophenyl)ethyl]carbamate: is an organic compound with the molecular formula C16H16BrNO2 and a molecular weight of 334.21 g/mol. It is characterized by the presence of a benzyl group, a bromophenyl group, and a carbamate functional group. This compound is often used as a building block in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Carbamoylation Reaction: One common method for synthesizing carbamates involves the reaction of an amine with a carbonyl compound.
Industrial Production Methods: Industrially, carbamates can be synthesized using a variety of methods, including the reaction of amines with carbon dioxide or phosgene derivatives.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzyl N-[1-(4-bromophenyl)ethyl]carbamate can undergo oxidation reactions, particularly at the benzylic position.
Reduction: Reduction reactions can be performed on the carbamate group using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amine.
Substitution: The bromine atom in the 4-bromophenyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols
Major Products Formed:
Oxidation: Corresponding benzoic acid derivatives
Reduction: Corresponding amine
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
Chemistry:
Building Block: Benzyl N-[1-(4-bromophenyl)ethyl]carbamate is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceutical Research: This compound can be used in the development of new pharmaceuticals, particularly as a precursor for drugs targeting specific biological pathways.
Industry:
Chemical Synthesis: It is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzyl N-[1-(4-bromophenyl)ethyl]carbamate involves its interaction with specific molecular targets. The carbamate group can act as a protecting group for amines, allowing for selective reactions in multi-step synthesis . The bromophenyl group can participate in various substitution reactions, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Ethyl-4-bromophenyl carbamate: Similar in structure but with an ethyl group instead of a benzyl group.
Methyl carbamate: A simpler carbamate with a methyl group instead of a benzyl group.
Uniqueness:
Benzyl N-[1-(4-bromophenyl)ethyl]carbamate: is unique due to the presence of both a benzyl group and a bromophenyl group, which provide specific reactivity and versatility in organic synthesis.
Properties
IUPAC Name |
benzyl N-[1-(4-bromophenyl)ethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c1-12(14-7-9-15(17)10-8-14)18-16(19)20-11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJWRQFRIPSXMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
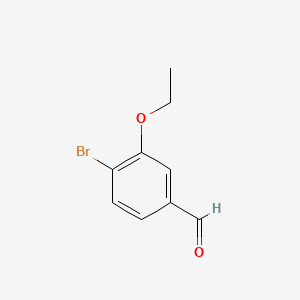
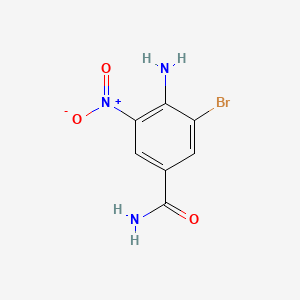
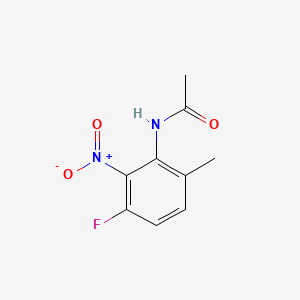
![Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B581668.png)
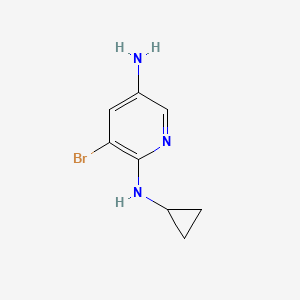
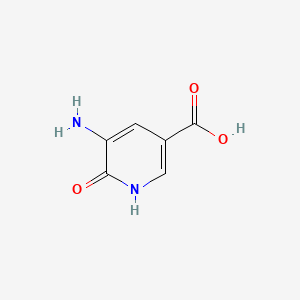

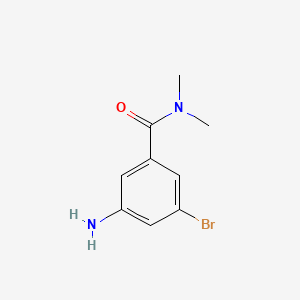
![2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl](/img/structure/B581677.png)



